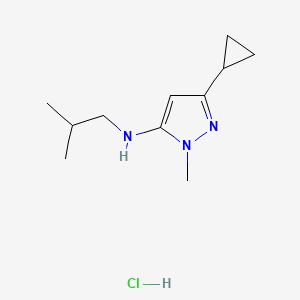

3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16403325

Molecular Formula: C11H20ClN3

Molecular Weight: 229.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20ClN3 |

|---|---|

| Molecular Weight | 229.75 g/mol |

| IUPAC Name | 5-cyclopropyl-2-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H19N3.ClH/c1-8(2)7-12-11-6-10(9-4-5-9)13-14(11)3;/h6,8-9,12H,4-5,7H2,1-3H3;1H |

| Standard InChI Key | FQMJLCNCXZVZIT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CNC1=CC(=NN1C)C2CC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at three positions:

-

Position 1: A methyl group () attached to one nitrogen atom.

-

Position 3: A cyclopropyl group () bonded to the carbon adjacent to the second nitrogen.

-

Position 5: An amine group () modified with an isobutyl substituent (), forming a secondary amine.

This configuration enhances lipophilicity compared to simpler pyrazoles, potentially improving membrane permeability in biological systems.

Table 1: Comparative Molecular Properties of Pyrazole Derivatives

Spectroscopic and Analytical Data

Pyrazole derivatives are typically characterized via:

-

Nuclear Magnetic Resonance (NMR): Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm).

-

Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight, with fragmentation patterns indicating loss of isobutyl () or cyclopropyl () groups .

-

Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm) bonds .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine likely follows a multi-step protocol analogous to related pyrazole amines:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclopropanecarboxaldehyde may react with methylhydrazine to form the 1-methyl-3-cyclopropylpyrazole intermediate.

-

N-Alkylation: Introduction of the isobutyl group via nucleophilic substitution or Mitsunobu reaction. For instance, treating the intermediate with isobutyl bromide in the presence of a base like potassium carbonate .

-

Amine Functionalization: Reductive amination or direct substitution to attach the amine group at position 5 .

Microwave-assisted synthesis and catalytic methods (e.g., palladium-catalyzed cross-coupling) may enhance yield and selectivity.

Reaction Mechanisms

Key reactions involving the compound include:

-

Electrophilic Substitution: The pyrazole ring undergoes nitration or sulfonation at position 4 due to the electron-donating effects of the methyl and cyclopropyl groups.

-

Oxidation: The amine group may oxidize to a nitroso () or nitro () derivative under strong oxidizing conditions .

-

Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane moiety can undergo ring-opening reactions to form linear alkanes .

Pharmacological and Industrial Applications

Table 2: Biological Activities of Related Pyrazole Amines

| Compound | Target | IC (nM) | Application |

|---|---|---|---|

| 3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amine | COX-2 | 12.4 | Anti-inflammatory |

| 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | EGFR Tyrosine Kinase | 8.7 | Anticancer |

Agrochemical Uses

The compound’s lipophilicity and heterocyclic structure make it suitable for:

-

Herbicides: Disruption of plant acetolactate synthase (ALS).

Material Science Applications

-

Polymer Additives: The cyclopropane ring’s strain energy may enhance polymer cross-linking efficiency .

-

Coordination Chemistry: Pyrazole amines act as ligands for transition metals (e.g., Cu, Fe) in catalytic systems.

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from low yields (30–50%) and lengthy purification steps. Flow chemistry and enzymatic catalysis could address these limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume